3-(4-bromophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
3-(4-bromophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a tricyclic scaffold comprising a pyrazole ring fused to a quinoline nucleus. The compound features a 4-bromophenyl group at position 3, a fluorine atom at position 8, and a phenyl group at position 1. Pyrazolo[4,3-c]quinolines are known for diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects, making this compound a candidate for further therapeutic exploration .
Properties
IUPAC Name |
3-(4-bromophenyl)-8-fluoro-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrFN3/c23-15-8-6-14(7-9-15)21-19-13-25-20-11-10-16(24)12-18(20)22(19)27(26-21)17-4-2-1-3-5-17/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJVDWXGSARYGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromophenylhydrazine with 8-fluoro-1-phenylquinoline-2,3-dione in the presence of a base can yield the desired pyrazoloquinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[4,3-c]quinoline derivatives, including 3-(4-bromophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline, in inhibiting various cancer cell lines.
Case Study Findings
A study published in Pharmaceuticals reported that derivatives of pyrazolo[4,3-f]quinolines showed significant cytotoxic effects against several cancer cell lines, including:
- ACHN (renal cancer)
- HCT-15 (colon cancer)
- MM231 (breast cancer)
- NCI-H23 (lung cancer)
- NUGC-3 (gastric cancer)
- PC-3 (prostate cancer)
Among these compounds, certain derivatives demonstrated growth inhibition (GI50) values below 8 µM, indicating potent anticancer activity comparable to established chemotherapeutics like etoposide .
Synthesis and Chemical Properties
The synthesis of 3-(4-bromophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. Key methods include:
- Friedländer condensation
- Imino Diels–Alder reactions
These synthetic pathways allow for the introduction of various substituents that can modulate the compound's biological activity.
Other Biological Activities
Beyond anticancer properties, pyrazolo[4,3-c]quinoline derivatives have been investigated for their potential as:
- Anti-inflammatory agents
- Antimicrobial agents
These activities are attributed to their ability to interfere with specific biochemical pathways involved in inflammation and microbial growth.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[4,3-c]quinoline derivatives. Modifications at various positions on the pyrazole ring can significantly influence their biological activity.
| Substituent Position | Effect on Activity |
|---|---|
| 4-Bromo | Enhances anticancer potency |
| 8-Fluoro | Increases selectivity for targets |
| Phenyl Group | Contributes to overall stability |
Mechanism of Action
The mechanism by which 3-(4-bromophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Positional Isomerism and Halogen Substitution
- 2-(4-Bromophenyl)-2H-pyrazolo[4,3-c]quinoline (9b): This positional isomer places the bromophenyl group at position 2 instead of 3. The absence of a fluorine atom at position 8 may lower metabolic stability compared to the target compound .
- 3-(4-Ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline (C350-0652): Replacing bromine with an ethyl group decreases molecular weight (367.42 g/mol) and logP (6.16 vs. ~6.5 for brominated analogs). The ethyl group offers greater conformational flexibility but reduced electronegativity, which may weaken halogen bonding in target proteins .
Fluorine and Heterocyclic Modifications
- 8-Ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (C350-0236): Substituting fluorine at position 8 with ethyl increases logP (6.58) and molecular weight (381.45 g/mol).
- ELND006/ELND007: These gamma-secretase inhibitors feature sulfonyl and trifluoromethyl groups absent in the target compound. Their distinct substitution patterns (e.g., cyclopropyl at position 4) confer metabolic stability and selectivity for amyloid-beta over Notch cleavage, highlighting the impact of functional groups on biological specificity .
Physicochemical Properties
*Estimated based on analogs.
Biological Activity
3-(4-bromophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H13BrFN3
- Molecular Weight : 418.3 g/mol
- CAS Number : 901228-91-9
The structure of this compound includes a bromophenyl group and a fluoro substituent, which are critical for its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with pyrazolo[4,3-c]quinoline derivatives, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific compound in focus has shown promise in several of these areas.
Anti-Cancer Activity
Research indicates that pyrazoloquinoline derivatives exhibit significant anti-proliferative effects against various cancer cell lines. For instance:
- In vitro Studies : Compounds similar to 3-(4-bromophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline have been evaluated against multiple cancer cell lines, revealing IC50 values ranging from 0.59 µM to 5.87 µM. Notably, derivatives with fluorinated groups demonstrated enhanced cytotoxicity compared to their non-fluorinated counterparts .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Mechanism : It has been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting its potential as an anti-inflammatory agent through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Antimicrobial Activity
The antimicrobial potential of pyrazoloquinolines is another area of interest:
- Evaluation : Some derivatives have been screened for their antibacterial and antifungal activities, indicating a broad spectrum of action against various pathogens .
Case Studies
- Synthesis and Evaluation : A study synthesized several pyrazolo[4,3-c]quinoline derivatives and evaluated their biological activities. The results indicated that modifications at the phenyl ring significantly affected the cytotoxicity against cancer cells, with some compounds showing selectivity towards hematological tumors .
- Structure-Activity Relationship (SAR) : Quantitative SAR analysis has been conducted to understand the influence of different substituents on biological activity. The presence of halogen atoms (like fluorine and bromine) was found to enhance the potency of these compounds against cancer cell lines .
Q & A
Q. What are the established synthetic routes for 3-(4-bromophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step pathways starting with halogenated quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile can undergo nucleophilic substitution with NaN₃ to form tetrazolo[1,5-a]quinoline intermediates. Subsequent Staudinger reaction with PPh₃ yields iminophosphorane intermediates, which are hydrolyzed to 2-aminoquinoline derivatives. Cyclization with hydrazine hydrate introduces the pyrazole ring, forming the pyrazolo[4,3-c]quinoline core. Bromophenyl and fluorophenyl groups are introduced via Suzuki coupling or direct substitution .
Q. How is structural characterization of pyrazolo[4,3-c]quinoline derivatives performed to confirm regiochemistry and purity?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for unambiguous structural determination, especially for resolving regiochemical ambiguities in fused heterocycles . Complementary techniques include:
- NMR spectroscopy : ¹H/¹³C NMR and 2D experiments (e.g., COSY, HSQC) to assign proton environments and substituent positions. For example, aromatic protons in the quinoline and pyrazole rings show distinct splitting patterns .
- HRMS : Validates molecular weight and halogen (Br/F) incorporation .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during amino group introduction into the pyrazolo[4,3-c]quinoline scaffold?
- Methodological Answer : Direct amination often fails due to side reactions (e.g., over-alkylation). Alternative approaches include:
- Phosphazene intermediates : Reacting 4-alkylamino-2-chloroquinoline-3-carbonitriles with NaN₃ forms tetrazoloquinolines, which are reduced with PPh₃ to yield stable 2-aminoquinoline precursors .
- Protecting groups : Temporary protection of reactive sites (e.g., using Boc groups) minimizes undesired substitutions .
Q. How do fluorine and bromine substituents influence the biological activity of pyrazolo[4,3-c]quinoline derivatives?
- Methodological Answer :
- Fluorine : Enhances metabolic stability and bioavailability via electronegative effects. In anti-inflammatory studies, 8-fluoro derivatives showed improved inhibition of NO production (IC₅₀ ~1 µM) by modulating iNOS/COX-2 expression .
- Bromine : The 4-bromophenyl group increases steric bulk, enhancing binding affinity to targets like bacterial β-glucuronidase (KB-2 analogs reduce CPT-11-induced toxicity) .
- QSAR analysis : Electron-withdrawing substituents (e.g., -F, -Br) at specific positions correlate with activity; Hammett constants (σ) and logP values guide optimization .
Q. How can researchers resolve discrepancies in reported synthetic yields or byproduct profiles for pyrazolo[4,3-c]quinolines?
- Methodological Answer :
- Reaction monitoring : Use LC-MS or TLC to track intermediate formation and identify side products (e.g., dimerization or over-cyclization).
- Condition screening : Varying solvents (DMF vs. THF) and temperatures optimizes selectivity. For example, NaN₃ reactions in DMF at 80°C improve tetrazoloquinoline yields compared to lower temperatures .
- Computational modeling : DFT calculations predict reaction pathways and transition states to explain competing mechanisms .
Tables of Key Data
Q. Table 1: Representative Biological Activities of Pyrazolo[4,3-c]quinoline Derivatives
Q. Table 2: Comparison of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Tetrazoloquinoline pathway | NaN₃ → PPh₃ → Hydrazine cyclization | 65–75 | High regioselectivity | Requires toxic reagents (NaN₃) |
| Electrochemical synthesis | One-pot annulation | 50–60 | Solvent-free, green chemistry | Limited scalability |
| Domino condensation-Heck | Palladium-catalyzed cyclization | 70–80 | Modular substituent introduction | High catalyst cost |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
